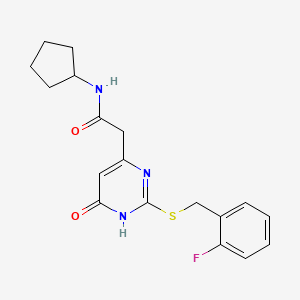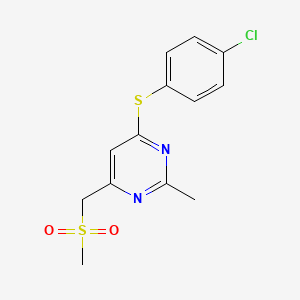![molecular formula C15H20O B3009437 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-40-7](/img/structure/B3009437.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as PB22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. PB22 is a member of the JWH family of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Mecanismo De Acción
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulates a variety of physiological processes, including pain, inflammation, and mood. [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to cannabinoid receptors in the brain and body, producing a range of effects that are similar to those produced by THC.
Biochemical and Physiological Effects
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. The compound has also been shown to produce effects on the cardiovascular system, with one study finding that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol caused a decrease in blood pressure and heart rate in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in laboratory experiments, including its potency and selectivity for cannabinoid receptors. However, the compound also has several limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research could focus on the development of new synthetic cannabinoids that exhibit improved selectivity and reduced toxicity compared to [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Métodos De Síntesis
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)urea with a Grignard reagent, or through the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)thiourea with a halogenated alkylating agent.
Aplicaciones Científicas De Investigación
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies, with research focusing on its potential therapeutic applications. One study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibited anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol had anti-cancer effects, with the compound inhibiting the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGGFFPHAAKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)



![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)


![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)